molecular formula C12H14BrNO2 B13723309 Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate

Cat. No.: B13723309
M. Wt: 284.15 g/mol
InChI Key: XLBFEMQLTRGBOU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethyl group, and an amino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate typically involves multiple steps. One common route starts with the bromination of a suitable benzoate precursor, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve temperatures ranging from room temperature to reflux conditions and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed depend on the specific reaction. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 3-bromo-5-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-10(13)6-11(5-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3

InChI Key

XLBFEMQLTRGBOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)NCC2CC2

Origin of Product

United States

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